4-chloro-1-(2,2-difluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole
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Overview
Description
4-chloro-1-(2,2-difluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole: is a chemical compound characterized by its complex structure, which includes multiple halogen atoms (chlorine, fluorine) attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(2,2-difluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole . Common synthetic routes may include:
Halogenation: : Introduction of chlorine and fluorine atoms through halogenation reactions.
Alkylation: : Addition of the difluoroethyl and trifluoroethoxy groups using appropriate alkylating agents.
Condensation: : Formation of the pyrazole ring through condensation reactions involving hydrazines and β-diketones or β-ketoesters.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to manage the reactivity of the halogen atoms and the stability of the pyrazole ring.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: : Reduction of halogen atoms or other functional groups.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction desired.
Major Products Formed
The major products formed from these reactions can vary widely but may include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its biological activity and potential use as a bioactive compound.
Medicine: : Investigated for its therapeutic properties and potential use in drug development.
Industry: : Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-chloro-1-(2,2-difluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole exerts its effects involves interactions with specific molecular targets and pathways. The presence of halogen atoms and the pyrazole ring structure may influence its binding affinity and activity.
Comparison with Similar Compounds
This compound can be compared with other similar compounds, such as:
4-chloro-1-(2,2-difluoroethyl)pyrazole-3-carboxylic acid
4-chloro-2-(1,1-difluoroethyl)pyrimidine
4-chloro-1-(2,2,2-trifluoroethyl)pyrazole
4-chloro-1-(2,2-difluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole .
Properties
IUPAC Name |
4-chloro-1-(2,2-difluoroethyl)-3-(2,2,2-trifluoroethoxymethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF5N2O/c9-5-1-16(2-7(10)11)15-6(5)3-17-4-8(12,13)14/h1,7H,2-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGWAARRDIEMJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(F)F)COCC(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF5N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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